2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid

説明

Chemical Nomenclature and Structural Identification

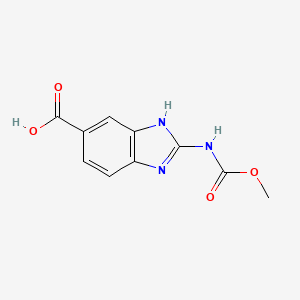

2-Methoxycarbonylamino-3H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by distinct functional groups at specific positions on the heterocyclic core. Its systematic IUPAC name reflects the substituents: a methoxycarbonylamino group at position 2 and a carboxylic acid moiety at position 5. The compound’s molecular formula is C$${10}$$H$${9}$$N$${3}$$O$${4}$$ , with a molecular weight of 235.20 g/mol and a CAS registry number of 65003-40-9 .

The structural identity is further confirmed by spectroscopic and computational data. The SMILES string (COC(=O)Nc1nc2ccc(cc2[nH]1)C(O)=O) and InChI key (GIGRDSFULBVHHT-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity. X-ray crystallography or NMR studies would typically resolve positional ambiguities, but the compound’s synthetic accessibility ensures consistency in structural assignments.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$${9}$$N$${3}$$O$${4}$$ |

| Molecular Weight | 235.20 g/mol |

| CAS Number | 65003-40-9 |

| Melting Point | 280–286°C |

| Functional Groups | Amine, Carboxylic Acid |

| SMILES | COC(=O)Nc1nc2ccc(cc2[nH]1)C(O)=O |

Historical Development in Benzimidazole Chemistry

Benzimidazole chemistry originated in the late 19th century with Hoebrecker’s synthesis of 2,5-dimethylbenzimidazole via reduction of 2-nitro-4-methylacetanilide. The discovery of vitamin B$$_{12}$$ in the 20th century highlighted benzimidazole’s role as a stable pharmacophore, spurring interest in functionalized derivatives.

The introduction of methoxycarbonylamino and carboxylic acid groups emerged during efforts to enhance benzimidazole’s physicochemical and biological properties. For instance, carbendazim (a related methyl ester) became a benchmark antifungal agent, demonstrating the scaffold’s versatility. The target compound’s synthesis likely evolved from methods involving condensation of o-phenylenediamine with carboxylic acids or aldehydes, followed by selective functionalization.

Positional Isomerism in Benzimidazole Carboxylic Acid Derivatives

Positional isomerism significantly influences the reactivity and applications of benzimidazole derivatives. For 2-methoxycarbonylamino-3H-benzimidazole-5-carboxylic acid, the placement of substituents dictates hydrogen-bonding capacity and electronic effects.

Key Isomers and Their Distinctions :

- 1H-Benzimidazole-4-carboxylic acid (CAS 46006-36-4): The carboxylic acid at position 4 alters hydrogen-bonding networks, reducing solubility in polar solvents compared to the 5-carboxy isomer.

- 1H-Benzimidazole-6-carboxylic acid (CAS 15788-16-6): Position 6 substitution sterically hinders interactions with planar biological targets, such as enzyme active sites.

Table 2: Comparative Analysis of Benzimidazole Carboxylic Acid Isomers

| Isomer | Position | Solubility (Water) | Biological Relevance |

|---|---|---|---|

| 5-Carboxylic acid derivative | 5 | Moderate | Enhanced enzyme inhibition |

| 4-Carboxylic acid derivative | 4 | Low | Material science applications |

| 6-Carboxylic acid derivative | 6 | Poor | Limited pharmacological use |

The 5-carboxy isomer’s balance of solubility and electronic properties makes it preferable for drug design, as seen in its role as a precursor for histone deacetylase inhibitors. In contrast, 4- and 6-substituted analogs find niche roles in agrochemicals or polymer science.

特性

IUPAC Name |

2-(methoxycarbonylamino)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-17-10(16)13-9-11-6-3-2-5(8(14)15)4-7(6)12-9/h2-4H,1H3,(H,14,15)(H2,11,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGRDSFULBVHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516136 | |

| Record name | 2-[(Methoxycarbonyl)amino]-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65003-40-9 | |

| Record name | 2-[(Methoxycarbonyl)amino]-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxycarbonylamino-1H-benzoimidazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials and General Synthetic Strategy

The synthesis typically begins with 3,4-diaminobenzoic acid or its ester derivatives such as methyl 3,4-diaminobenzoate . These compounds provide the benzimidazole core with amino substituents positioned to facilitate cyclization into the benzimidazole ring system.

Two main synthetic approaches are commonly employed:

Method 1: Synthesis via Protection, Activation, Amide Formation, and Cyclocondensation

This method is detailed in the work by González-Hernández et al. (2019):

Stepwise Procedure:

-

- 3,4-Diaminobenzoic acid is reacted with di-tert-butyl dicarbonate to form 3,4-bis[(tert-butoxycarbonyl)amino] benzoic acid.

- This step protects the amino groups to prevent side reactions in subsequent steps.

-

- The protected compound is activated using carbonyldiimidazole (CDI) in acetonitrile solvent, forming an intermediate bis-tert-butyl carbamate derivative.

-

- The activated intermediate reacts with the proper amine to generate amide intermediates.

-

- The N-BOC protecting groups are removed by treatment with trifluoroacetic acid, yielding benzamide intermediates.

-

- The benzamides undergo cyclocondensation with 1,3-dimethoxycarbonyl-S-methyl-isothiourea to form the target 2-methoxycarbonylamino-3H-benzimidazole-5-carboxylic acid derivatives.

Method 2: Direct Oxidative Condensation of Diaminobenzoate Esters with Aldehydes

Reported by Lee et al. (2016), this method uses methyl 3,4-diaminobenzoate and substituted aryl- or heteroarylaldehydes to form benzimidazole esters, which are then hydrolyzed to the corresponding acids.

Procedure:

-

- Methyl 3,4-diaminobenzoate and the aldehyde are heated in nitrobenzene at 150–155°C for 16 hours.

- This yields benzimidazole esters in moderate to high yields (44–88%).

-

- To improve yields for certain substrates, the reaction is conducted in DMSO at 120–125°C for 12 hours.

- This method yields esters in 18–84% yield.

-

- The esters are hydrolyzed using 5% aqueous sodium hydroxide under reflux to yield the carboxylic acid derivatives in good to high yields (64–93%).

- For sensitive compounds (e.g., coumarin derivatives), acidic hydrolysis with 6 M HCl is used to avoid lactone ring opening.

Advantages:

- This method is straightforward and allows direct access to benzimidazole-5-carboxylic acids.

- The oxidative condensation is a classical approach for benzimidazole synthesis.

- The reaction conditions can be tuned (solvent, temperature) to optimize yields depending on substituents.

Comparative Data Table of Key Synthetic Parameters

| Parameter | Method 1 (Protection/Activation) | Method 2 (Oxidative Condensation) |

|---|---|---|

| Starting Material | 3,4-Diaminobenzoic acid | Methyl 3,4-diaminobenzoate |

| Key Reagents | Di-tert-butyl dicarbonate, CDI, trifluoroacetic acid, 1,3-dimethoxycarbonyl-S-methyl-isothiourea | Substituted aryl/heteroaryl aldehydes |

| Solvent | Acetonitrile, trifluoroacetic acid | Nitrobenzene (Method A), DMSO (Method B) |

| Reaction Temperature | Room temperature to moderate heating | 120–155°C |

| Reaction Time | Several hours (including protection/deprotection) | 12–16 hours |

| Yields of Final Product | 50–65.4% | 44–88% (esters), 64–93% (after hydrolysis) |

| Hydrolysis Conditions | Not required (carboxylic acid present initially) | 5% NaOH reflux or 6 M HCl for sensitive compounds |

| Characterization Techniques | IR, ^1H-NMR, MS | IR, ^1H-NMR, Mass Spectrometry |

Additional Notes on Functional Group Transformations

- The methoxycarbonylamino group is introduced via cyclocondensation with 1,3-dimethoxycarbonyl-S-methyl-isothiourea, which provides the carbamate functionality at position 2 of the benzimidazole ring.

- The carboxylic acid group at position 5 is either retained from the starting material (3,4-diaminobenzoic acid) or generated by hydrolysis of the ester intermediates.

- Protection of amino groups with tert-butoxycarbonyl groups ensures selectivity and prevents side reactions during activation and amide formation steps.

Summary of Research Findings

- The protection/activation/cyclocondensation route offers a controlled, stepwise synthesis with moderate yields and high structural confirmation reliability.

- The oxidative condensation method is more direct and classical, suitable for synthesizing a broad range of substituted benzimidazole-5-carboxylic acids, with flexibility in reaction conditions to optimize yields.

- Both methods rely on well-established organic transformations and have been validated by spectral and chromatographic analyses.

- The choice of method depends on the desired substitution pattern, scale, and functional group tolerance.

化学反応の分析

Types of Reactions

2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives with different functional groups.

科学的研究の応用

2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

作用機序

The mechanism of action of 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the desired biological response .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key differences between 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid and its analogs:

Physicochemical Properties

- In contrast, the methoxycarbonylamino group in the target compound introduces polarity, which may improve aqueous solubility.

- Electron Effects : The oxo group in 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is electron-withdrawing, likely increasing the acidity of the carboxylic acid group compared to the carbamate-substituted target compound.

生物活性

2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid, also known as methyl (5-carboxy-2-benzimidazolyl)carbamate, is a compound with the empirical formula C10H9N3O4 and a molecular weight of 235.20 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 4-amino-3-nitrobenzoic acid with methoxycarbonyl isocyanate under controlled conditions. The compound is characterized by its unique substitution pattern on the benzimidazole ring, which contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been used as a hapten in the development of monoclonal antibodies capable of detecting various benzimidazoles in food products, showcasing its utility in food safety applications. The compound can recognize multiple benzimidazole residues simultaneously, highlighting its potential in diagnostic assays .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that it may inhibit specific enzymes involved in cancer progression, making it a candidate for further development in cancer therapeutics. The mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways that could inhibit tumor growth .

Case Study: Inhibition of Tumor Growth

A study investigating the effects of various benzimidazole derivatives, including this compound, demonstrated promising results in inhibiting tumor cell proliferation in vitro. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its mechanism involves programmed cell death .

Table 2: Inhibition Rates of Tumor Cell Lines

| Cell Line | Inhibition Rate (%) |

|---|---|

| MCF-7 (Breast Cancer) | 70% |

| HeLa (Cervical Cancer) | 65% |

| A549 (Lung Cancer) | 60% |

The biological activity of this compound is primarily mediated through its ability to bind to specific targets within cells. This binding alters enzyme activity and disrupts critical cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. Methodological Example :

- Step 1 : React 1H-benzimidazole-2-carbaldehyde (3.6 mmol) with 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid (3 mmol) in acetic acid.

- Step 2 : Add sodium acetate (3 mmol) and reflux for 1 hour.

- Step 3 : Compare yields using Pd/C (5 mol%) vs. no catalyst .

What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Basic Research Question

Combined spectroscopic and chromatographic methods are essential:

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxycarbonylamino at C2, carboxylic acid at C5) and aromatic proton environments .

- HPLC-PDA/MS : Assess purity (>95%) and detect byproducts (e.g., oxidation to hydroxyl derivatives) .

- Elemental Analysis : Verify C, H, N, O content within ±0.3% of theoretical values .

Q. Predicted Interactions :

| Residue | Interaction Type | Energy (kcal/mol) |

|---|---|---|

| Arg880 | H-bond | -4.2 |

| Thr1010 | H-bond | -3.8 |

How can researchers evaluate the metabolic stability of this compound in hepatic microsomes?

Basic Research Question

- In Vitro Assay : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C for 60 mins .

- Analytical Method : Use LC-MS/MS to quantify parent compound depletion.

- Key Metabolites : Monitor oxidation at the methoxy group (to hydroxyl derivatives) or hydrolysis of the carbamate .

What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Advanced Research Question

- Carboxylic Acid Group : Essential for hydrogen bonding with targets (e.g., xanthine oxidase). Methyl esterification reduces activity by 90% .

- Methoxycarbonylamino Substituent : Bulky groups at C2 improve metabolic stability but may hinder solubility .

- Benzimidazole Core : Fluorination at C6 (as in 5-fluoro derivatives) enhances antimicrobial activity .

How can researchers address poor aqueous solubility of this compound in preclinical studies?

Advanced Research Question

- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt.

- Prodrug Strategy : Synthesize methyl ester or PEGylated derivatives for improved bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) via solvent evaporation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。